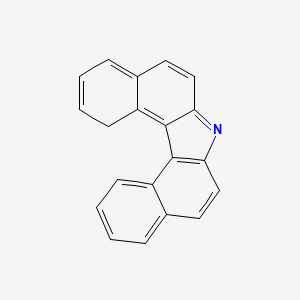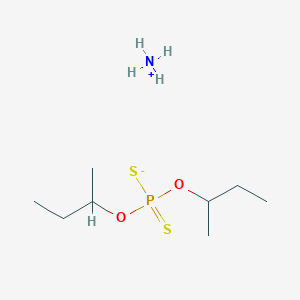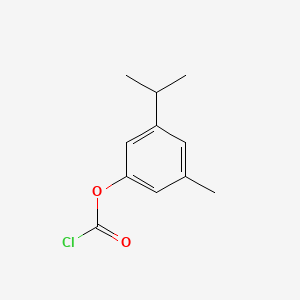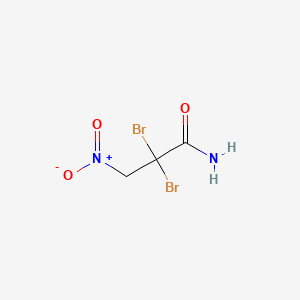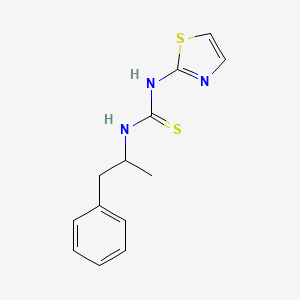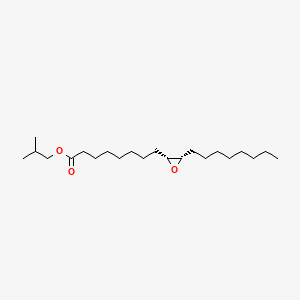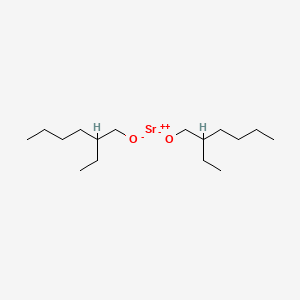
Strontium bis(2-ethylhexanolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium bis(2-ethylhexanolate) is a chemical compound with the molecular formula C₁₆H₃₀O₄Sr. It is a metal carboxylate, specifically a strontium salt of 2-ethylhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Strontium bis(2-ethylhexanolate) can be synthesized through the reaction of strontium oxide or strontium hydroxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Strontium bis(2-ethylhexanolate) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of strontium oxide and other by-products.
Reduction: It can be reduced by strong reducing agents, resulting in the formation of strontium metal and 2-ethylhexanoic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Strontium bis(2-ethylhexanolate) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of strontium-containing compounds and materials.
Biology: This compound is studied for its potential biological effects, including its role in bone regeneration and growth stimulation.
Medicine: Strontium bis(2-ethylhexanolate) is explored for its potential use in drug delivery systems and as an immunotherapeutic agent.
Industry: It is used in the production of catalysts, electronic devices, and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of strontium bis(2-ethylhexanolate) involves its interaction with biological molecules and cellular pathways. In medicine, it is known to promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. This dual action helps in the treatment of osteoporosis and other bone-related conditions .
Comparaison Avec Des Composés Similaires
Strontium bis(2-ethylhexanolate) can be compared with other similar compounds, such as:
Strontium ranelate: Used in the treatment of osteoporosis, it also promotes bone formation and inhibits bone resorption.
Strontium carbonate: Commonly used in pyrotechnics and ceramics, it has different applications compared to strontium bis(2-ethylhexanolate).
Strontium chloride: Used in toothpaste for sensitive teeth and in fireworks, it has distinct properties and uses.
Strontium bis(2-ethylhexanolate) is unique due to its specific chemical structure and its wide range of applications in various fields.
Propriétés
Numéro CAS |
93839-99-7 |
|---|---|
Formule moléculaire |
C16H34O2Sr |
Poids moléculaire |
346.1 g/mol |
Nom IUPAC |
strontium;2-ethylhexan-1-olate |
InChI |
InChI=1S/2C8H17O.Sr/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
Clé InChI |
DBEHAALZRVWGCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


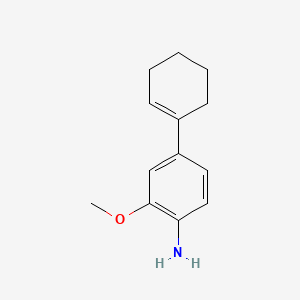
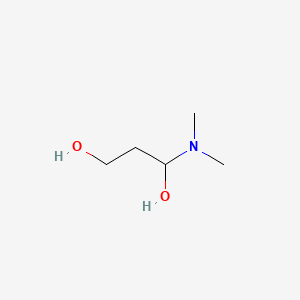
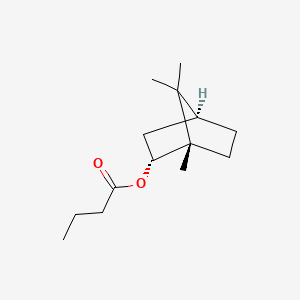
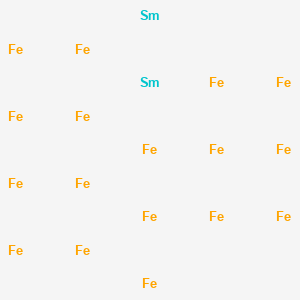

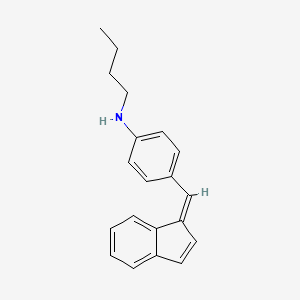
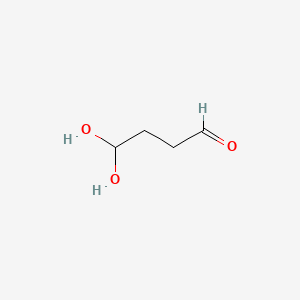
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
